Citronellyl tiglate

CAS No.: 24717-85-9

Cat. No.: VC3709481

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24717-85-9 |

|---|---|

| Molecular Formula | C15H26O2 |

| Molecular Weight | 238.37 g/mol |

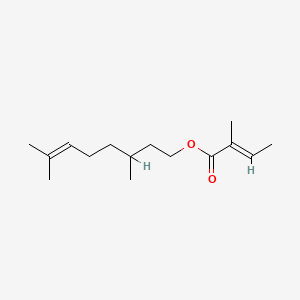

| IUPAC Name | 3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |

| Standard InChI Key | UCFQYMKLDPWFHZ-UHFFFAOYSA-N |

| SMILES | CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

| Canonical SMILES | CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

Introduction

Chemical Identity and Basic Properties

Citronellyl tiglate is an ester formed from citronellol and tiglic acid (2-methyl-2-butenoic acid). The compound has several synonyms including rhodinyl tiglate, 3,7-dimethyl-6-octenyl 2-methylcrotonate, and tiglic acid citronellyl ester . Its chemical identity is defined by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 24717-85-9 |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | 3,7-Dimethyl-6-octenyl (E)-2-methyl-2-butenoate |

| FEMA Number | 4295 |

| JECFA Number | 1823 |

| InChI Key | UCFQYMKLDPWFHZ-NSIKDUERSA-N |

This compound belongs to the chemical family of monoterpene esters and maintains the characteristic structural elements of both the citronellol and tiglic acid components .

Physical Properties

Citronellyl tiglate exists as a colorless to pale straw-colored liquid at room temperature with distinctive organoleptic properties . Understanding its physical characteristics is essential for formulation, storage, and quality control purposes.

Physical and Thermodynamic Properties

The compound exhibits several measurable physical parameters that define its behavior:

| Property | Value |

|---|---|

| Physical State | Colorless or pale straw-colored liquid |

| Boiling Point | 144-145°C at 9 mm Hg |

| Density | 0.903 g/mL at 25°C |

| Refractive Index | n²⁰ᴰ 1.465 |

| Vapor Pressure | 1.4 Pa at 25°C |

| Flash Point | >230°F |

| LogP | 5.99 at 25°C |

| Water Solubility | 385 μg/L at 20°C |

These properties indicate that citronellyl tiglate is a hydrophobic compound with low water solubility and relatively high lipophilicity, characteristics that influence its applications in various formulations .

Organoleptic Properties

The sensory properties of citronellyl tiglate are particularly important for its application in fragrance compositions:

| Property | Description |

|---|---|

| Odor | Fresh-herbaceous, slightly green and warm-rosy odor of moderate tenacity |

| Odor Type | Floral |

| Odor Strength | Medium |

These characteristics make it valuable in perfumery, especially for floral and herbaceous fragrance compositions .

Natural Occurrence

Citronellyl tiglate has been identified in several natural sources, primarily in essential oils derived from plants belonging to the Geraniaceae family.

Plant Sources

The compound occurs naturally in various geranium (Pelargonium species) oils at different concentrations depending on the plant part and geographical origin:

| Source | Concentration |

|---|---|

| Geranium petiole oil (India) | 3.93% |

| Geranium stem oil (India) | 1.88% |

| Geranium leaf oil (India) | 1.40% |

| Geranium leaf oil (Rwanda) | 0.14% |

This natural distribution pattern suggests that the compound may play a role in the plant's defense mechanisms or pollinator attraction strategies .

Synthesis and Production Methods

Industrial production of citronellyl tiglate typically involves direct esterification processes. Understanding these methods is crucial for commercial production and quality control.

Chemical Synthesis

The primary method for synthesizing citronellyl tiglate is through the direct esterification of citronellol with tiglic acid (2-methyl-2-butenoic acid):

-

The reaction is typically conducted under azeotropic conditions to remove water formed during the esterification

-

Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed

-

The reaction mixture is heated to facilitate the formation of the ester bond

This synthesis route represents a straightforward approach that can be scaled for industrial production with relatively high yields .

Analytical Methods

Several analytical techniques have been developed for the detection, quantification, and quality assessment of citronellyl tiglate.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing citronellyl tiglate:

| Analytical Parameter | Specification |

|---|---|

| Column Type | Newcrom R1 (reverse phase) |

| Mobile Phase | Acetonitrile, water, and phosphoric acid |

| MS Compatibility | Replace phosphoric acid with formic acid |

| Particle Size | 3 μm available for UPLC applications |

| Scalability | Suitable for preparative separations |

This method provides a reliable approach for both qualitative and quantitative analysis of the compound in various matrices, including essential oils and fragrance formulations .

Applications

Citronellyl tiglate finds applications primarily in the fragrance industry, with potential emerging uses in other fields.

Fragrance Applications

The compound is valued in perfumery for several qualities:

-

It provides floral and herbaceous notes to fragrance compositions

-

It demonstrates good performance in soap formulations

-

It contributes to geranium oil reconstitutions

-

It offers considerable power and persistence in fragranced products

Despite its valuable olfactory properties, it is noted that citronellyl tiglate is rarely offered commercially compared to related esters, possibly due to cost considerations or limited availability .

| Hazard Category | Classification |

|---|---|

| Skin Sensitization | Sub-category 1B |

| Aquatic Environment (Acute) | Category Acute 1 |

| Aquatic Environment (Chronic) | Category Chronic 1 |

These classifications indicate that the compound may cause allergic skin reactions and presents significant toxicity to aquatic organisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume